3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione
Overview
Description
3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The indole derivative is then coupled with a pyrrolidine-2,5-dione moiety through a series of reactions involving amide bond formation, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the subsequent coupling reactions. The choice of solvents, catalysts, and purification methods would be tailored to ensure scalability and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione ring can be reduced to form the corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents such as halogens or nitro compounds.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the pyrrolidine-2,5-dione ring.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.
Pathways Involved: The compound can affect multiple signaling pathways, including those involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and its derivatives are structurally similar and have comparable chemical reactivity.
Uniqueness
3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione is unique due to its combination of an indole moiety with a pyrrolidine-2,5-dione ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
Properties
IUPAC Name |
3-[2-(1H-indol-3-yl)ethylamino]-1-(2-methylphenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-14-6-2-5-9-19(14)24-20(25)12-18(21(24)26)22-11-10-15-13-23-17-8-4-3-7-16(15)17/h2-9,13,18,22-23H,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZXLVXYURPGGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC(C2=O)NCCC3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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